molecular formula C21H19NO4 B14214950 Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester CAS No. 766546-25-2

Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester

Katalognummer: B14214950
CAS-Nummer: 766546-25-2
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: DSESBFLTXCBQFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester is a chemical compound known for its unique structure and properties It is composed of a benzenebutanoic acid backbone with a 4-nitro group and a 2-naphthalenylmethyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid, 4-nitro- with 2-naphthalenylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: 4-amino-benzenebutanoic acid, 2-naphthalenylmethyl ester.

    Reduction: Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenebutanoic acid, 4-nitro-, methyl ester.
  • Benzenebutanoic acid, 2-nitro-γ-oxo-, ethyl ester.

Comparison

Benzenebutanoic acid, 4-nitro-, 2-naphthalenylmethyl ester is unique due to the presence of the 2-naphthalenylmethyl ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

766546-25-2

Molekularformel

C21H19NO4

Molekulargewicht

349.4 g/mol

IUPAC-Name

naphthalen-2-ylmethyl 4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C21H19NO4/c23-21(7-3-4-16-9-12-20(13-10-16)22(24)25)26-15-17-8-11-18-5-1-2-6-19(18)14-17/h1-2,5-6,8-14H,3-4,7,15H2

InChI-Schlüssel

DSESBFLTXCBQFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)COC(=O)CCCC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.